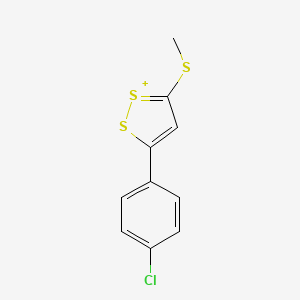
3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid ist eine chemische Verbindung, die zur Klasse der Thiophene gehört. Thiophene sind heterozyklische Verbindungen, die ein Schwefelatom in einem fünfgliedrigen Ring enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Chlorphenylgruppe und einer Dithiol-Einheit aus, was sie zu einem interessanten Untersuchungsobjekt für verschiedene chemische Studien macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid beinhaltet typischerweise die Reaktion von 4-Chlorbenzaldehyd mit einer Dithiolverbindung unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und einem Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten.
Industrielle Produktionsmethoden
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren umfassen, um konstante Reaktionsbedingungen zu gewährleisten und die Ausbeute zu verbessern. Die Verwendung von Katalysatoren und optimierten Reaktionsparametern kann die Effizienz des Syntheseprozesses weiter verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide typically involves the reaction of 4-chlorobenzaldehyde with a dithiol compound under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in Thiole oder andere reduzierte Formen umwandeln.
Substitution: Die Chlorphenylgruppe kann nukleophile Substitutionsreaktionen eingehen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid, m-Chlorperbenzoesäure (m-CPBA) und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiole und andere reduzierte Derivate.
Substitution: Verschiedene substituierte Chlorphenylderivate.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur für die Medikamentenentwicklung untersucht.
Industrie: In der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann mit Enzymen und Proteinen interagieren, was zur Modulation biologischer Pfade führt. Die Dithiol-Einheit ist besonders reaktiv und kann Disulfidbrücken mit Thiolgruppen in Proteinen bilden, wodurch ihre Funktion beeinflusst wird.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1lambda(4),2-dithiol-5-yl methyl sulfide involves its interaction with various molecular targets. The compound can interact with enzymes and proteins, leading to the modulation of biological pathways. The dithiol moiety is particularly reactive and can form disulfide bonds with thiol groups in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiophen: Eine einfachere heterozyklische Verbindung mit einem Schwefelatom in einem fünfgliedrigen Ring.
Benzothiophen: Enthält einen kondensierten Benzolring mit einem Thiophenring.
Dibenzothiophen: Besteht aus zwei Benzolringen, die an einen Thiophenring kondensiert sind.
Einzigartigkeit
3-(4-Chlorphenyl)-1λ4,2-Dithiol-5-yl-methylsulfid ist einzigartig durch das Vorhandensein sowohl einer Chlorphenylgruppe als auch einer Dithiol-Einheit. Diese Kombination verleiht ihr besondere chemische und biologische Eigenschaften, die sie zu einer wertvollen Verbindung für verschiedene Anwendungen machen.
Eigenschaften
CAS-Nummer |
46298-98-0 |
|---|---|
Molekularformel |
C10H8ClS3+ |
Molekulargewicht |
259.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-5-methylsulfanyldithiol-1-ium |
InChI |
InChI=1S/C10H8ClS3/c1-12-10-6-9(13-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3/q+1 |
InChI-Schlüssel |
DGYVRGHHMNGXKB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=[S+]SC(=C1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


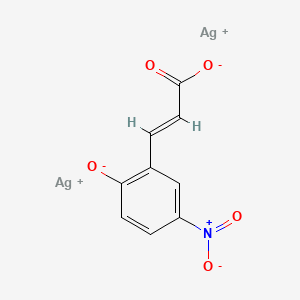
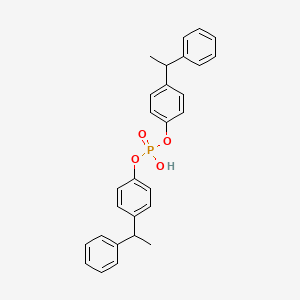

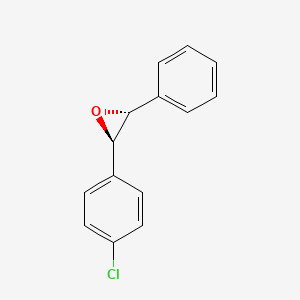
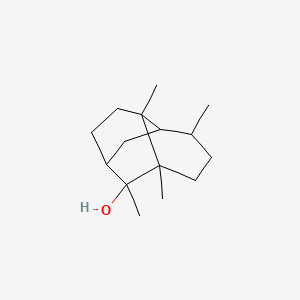
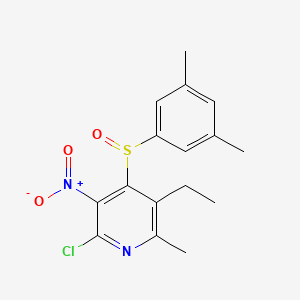
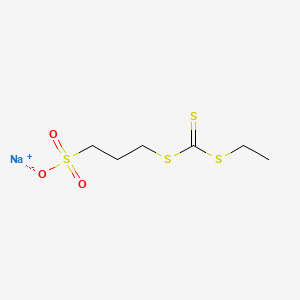
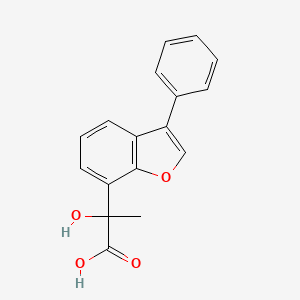

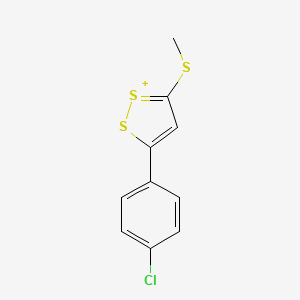

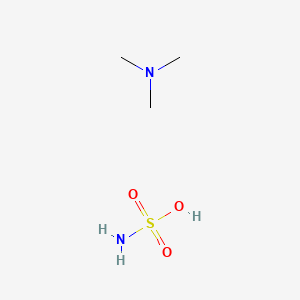
![2-[(4-Amino-3-ethylphenyl)methyl]-4-[(4-aminophenyl)methyl]aniline](/img/structure/B12668618.png)

